molecular formula C6H6ClFN2 B13655649 (6-Chloro-2-fluoropyridin-3-yl)methanamine

(6-Chloro-2-fluoropyridin-3-yl)methanamine

Cat. No.: B13655649
M. Wt: 160.58 g/mol
InChI Key: NWZGCCSOYZFCSE-UHFFFAOYSA-N
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Description

(6-Chloro-2-fluoropyridin-3-yl)methanamine is an organic compound with the molecular formula C6H6ClFN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-fluoropyridin-3-yl)methanamine typically involves the reaction of 6-chloro-2-fluoropyridine with a suitable amine source. One common method is the nucleophilic substitution reaction where 6-chloro-2-fluoropyridine is treated with methanamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-fluoropyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the pyridine ring.

    Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions to form different derivatives.

    Substitution Reactions: The amine group can be substituted with other functional groups through reactions with suitable reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted pyridines, while oxidation and reduction can lead to the formation of different pyridine derivatives.

Scientific Research Applications

(6-Chloro-2-fluoropyridin-3-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of various biochemical pathways.

    Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Chloro-2-fluoropyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards its targets. The amine group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-2-fluoropyridine): A precursor in the synthesis of (6-Chloro-2-fluoropyridin-3-yl)methanamine.

    (6-Chloro-3-fluoropyridin-2-yl)methanamine: A structural isomer with different substitution patterns on the pyridine ring.

    (6-Bromo-2-fluoropyridin-3-yl)methanamine: A similar compound with a bromo substituent instead of chloro.

Uniqueness

This compound is unique due to the specific positioning of the chloro and fluoro groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

(6-chloro-2-fluoropyridin-3-yl)methanamine

InChI

InChI=1S/C6H6ClFN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3,9H2

InChI Key

NWZGCCSOYZFCSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CN)F)Cl

Origin of Product

United States

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